molecular formula C13H9FN2O3 B1617252 N-(4-fluorophenyl)-3-nitrobenzamide CAS No. 33489-69-9

N-(4-fluorophenyl)-3-nitrobenzamide

Cat. No.: B1617252
CAS No.: 33489-69-9
M. Wt: 260.22 g/mol
InChI Key: YPRHMRVPFAHCJX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-fluorophenyl group and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline.

    Acylation: The acylation of 4-fluoro-3-nitroaniline with benzoyl chloride to yield this compound.

The reaction conditions for these steps generally include the use of concentrated sulfuric acid for nitration and anhydrous conditions for the acylation step to prevent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product is N-(4-fluorophenyl)-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : 4-Fluoroaniline, 3-Nitrobenzoyl chloride.
  • Reaction Conditions : Typically conducted in dichloromethane with the addition of a base such as triethylamine to facilitate the reaction.
  • Yield : Generally high yields (around 85-90%) can be achieved under optimal conditions.

Anticancer Properties

N-(4-fluorophenyl)-3-nitrobenzamide has been investigated for its potential as an anticancer agent. It is structurally related to other compounds that inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA.

  • Mechanism of Action : By inhibiting PARP, this compound may induce synthetic lethality in cancer cells, particularly those with BRCA mutations.
  • Case Studies : Clinical trials have indicated that compounds with similar structures exhibit promising results in treating breast cancer and other malignancies .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of nitrobenzamide derivatives, including this compound. These compounds have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.

  • Research Findings : Laboratory tests have demonstrated that this compound exhibits significant inhibitory effects against gram-positive and gram-negative bacteria .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications to the nitro group and the aromatic rings can significantly impact both potency and selectivity against target enzymes or receptors.

Modification Impact on Activity
Addition of halogensIncreased potency against cancer cells
Alteration of substituentsChanges in selectivity for bacterial strains

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-nitrobenzamide
  • N-(4-bromophenyl)-3-nitrobenzamide
  • N-(4-methylphenyl)-3-nitrobenzamide

Uniqueness

N-(4-fluorophenyl)-3-nitrobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in drug design and materials science.

Biological Activity

N-(4-fluorophenyl)-3-nitrobenzamide is an aromatic amide that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a nitro group and a fluorinated phenyl moiety, which contribute to its diverse biological interactions.

Chemical Structure and Properties

  • Chemical Formula : C13H9FN2O3
  • Molecular Weight : Approximately 250.22 g/mol
  • Functional Groups : Nitro group (-NO2), Fluorophenyl group (-C6H4F)

The structural features of this compound allow it to engage in various biochemical interactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorophenyl moiety enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory and cancer pathways.
  • Antimicrobial Activity : The presence of the nitro group can interfere with microbial metabolism, suggesting potential antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess similar effects. The nitro group is believed to play a crucial role in this activity by disrupting microbial cellular processes.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential for development as an antimicrobial agent.
Inhibition of Enzymatic Activity Showed interaction with specific enzymes linked to inflammatory responses, indicating potential use in anti-inflammatory therapies.
Cytotoxicity Assays Preliminary results indicated cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential .

Applications in Medicinal Chemistry

This compound serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for modifications that can enhance its biological activity. Additionally, it has applications in materials science for developing advanced materials with specific electronic or optical properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRHMRVPFAHCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354165
Record name N-(4-fluorophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33489-69-9
Record name N-(4-fluorophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUORO-3-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 4-fluoroaniline (1.1 ml, 10.9 mmol) and 3-nitrobenzoic acid (1.76 g, 10.0 mmol), the procedure of Reference Example 16 was repeated to obtain 1.98 g (76.0%) of the title compound in the form of light yellow needle crystals.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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